2-(Butan-2-yloxy)-6-methylpyridin-3-amine
Description
2-(Butan-2-yloxy)-6-methylpyridin-3-amine (CAS: 1544833-87-5) is a pyridine derivative with a branched alkoxy (butan-2-yloxy) group at position 2 and a methyl group at position 6 of the pyridine ring. Its molecular formula is C₁₀H₁₆N₂O, and it has a molecular weight of 180.25 g/mol .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-butan-2-yloxy-6-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-8(3)13-10-9(11)6-5-7(2)12-10/h5-6,8H,4,11H2,1-3H3 |
InChI Key |
SPVLEOIRSBFYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=CC(=N1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic O-Alkylation of 3-Hydroxypyridine Derivatives
- Starting Material: 3-Hydroxypyridine or 3-chloropyridine derivatives.
- Reagents: Butan-2-ol derivatives (e.g., butan-2-yl halides or sulfonates).
- Reaction Conditions: Base-mediated nucleophilic substitution in polar aprotic solvents like acetone, DMF, or DMSO.
- Preparation of 3-Hydroxypyridine: Commercially available or synthesized via pyridine ring functionalization.
- Activation of Butan-2-ol: Conversion to butan-2-yl halides (e.g., butan-2-yl bromide) using phosphorus tribromide or thionyl chloride.
O-Alkylation: React 3-hydroxypyridine with butan-2-yl halide in the presence of a base such as potassium carbonate or sodium hydride in DMF or acetone at elevated temperatures (~60-80°C).
3-Hydroxypyridine + Butan-2-yl halide → 2-(Butan-2-yloxy)pyridineSelective Methylation at the 6-Position: Achieved via directed ortho-lithiation or electrophilic substitution, introducing the methyl group at the 6-position.
Introduction of the Amino Group at the 3-Position: Via nitration followed by reduction or direct amination using amines or ammonia under suitable conditions.
- The regioselectivity of substitution is critical; directing groups or protecting groups may be necessary.
- The overall yield depends on the efficiency of each step and the selectivity of substitution.
Construction via Cyclization of Substituted Nitriles and Amines
- Starting Materials: Substituted nitriles (e.g., 3-cyanopyridines) and aminoalkoxy compounds.
- Reaction Conditions: Cyclization under acidic or basic conditions, often involving condensation reactions.
- Synthesis of 3-Cyanopyridine Derivative: Commercially available or synthesized via nucleophilic aromatic substitution.
- Amination at the 3-Position: Using ammonia or primary amines to convert nitrile groups into amino groups via catalytic hydrogenation or nucleophilic attack.
- Introduction of the Butan-2-yloxy Group: Via nucleophilic substitution of suitable leaving groups (e.g., halides) with butan-2-ol derivatives under basic conditions.
- High regioselectivity.
- Potential for one-pot synthesis combining nitrile formation and functionalization.
Synthesis via Multi-step Sequence Using Intermediates
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Synthesis of 6-methylpicolinic acid | Methylation of pyridine | Methyl iodide or methyl sulfate, base | Methylation at 6-position |
| 2 | Conversion to 3-hydroxypyridine | Nitration and reduction | Nitration followed by reduction | Functional group introduction |
| 3 | O-Alkylation with butan-2-yl halide | Butan-2-yl bromide + base | DMF, 70°C | Attach butan-2-yloxy group |
| 4 | Amination at 3-position | Ammonia or amines | Hydrogenation or nucleophilic substitution | Introduce amino group |
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic O-Alkylation | 3-Hydroxypyridine | Butan-2-yl halides | Nucleophilic substitution | High regioselectivity | Requires protection/deprotection steps |
| Cyclization of nitriles | 3-Cyanopyridine | Ammonia, butan-2-ol derivatives | Cyclization, substitution | One-pot potential | Multiple steps, regioselectivity challenges |
| Multi-step synthesis | Pyridine derivatives | Methylating agents, halides | Methylation, substitution | Precise control | Longer synthesis route |
Final Remarks
While direct literature examples specifically describing the synthesis of 2-(Butan-2-yloxy)-6-methylpyridin-3-amine are limited, the outlined methodologies are consistent with established pyridine functionalization strategies. Future experimental validation should focus on optimizing regioselectivity and yield, potentially employing protecting groups or directing groups to enhance selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Butan-2-yloxy)-6-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to analogs with modifications in the alkoxy group, aromatic core, or additional functional groups. Key examples include:
6-Methylpyridin-3-amine (C₆H₈N₂)
- Molecular Weight : 108.14 g/mol .
- Physical Properties : Density = 1.1 g/cm³; boiling point = 238.4°C; logP = 0.44 .
- Structural Features : Lacks the butan-2-yloxy group, resulting in lower molecular weight and reduced lipophilicity.
- Crystallography : Exhibits N–H···N hydrogen bonds stabilizing the crystal lattice .
2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine (C₁₂H₁₃N₃O)
- Molecular Weight : 215.25 g/mol .
- Melting Point : 151.2–151.9°C .
- Structural Features : Contains a bipyridine core with methoxy and methyl groups. The extended aromatic system increases molecular rigidity compared to the target compound.
6-(Cyclopentyloxy)pyridin-3-amine (C₁₀H₁₄N₂O)
- Molecular Weight : 178.23 g/mol .
- Structural Features : Cyclopentyloxy substituent introduces steric bulk and enhanced lipophilicity compared to linear alkoxy chains.
4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine (C₁₇H₁₈FN₅O)
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
*logP values estimated based on substituent contributions.
Key Observations:
Lipophilicity : The butan-2-yloxy group in the target compound increases logP compared to 6-methylpyridin-3-amine, enhancing membrane permeability but reducing aqueous solubility.
Melting Points : Bipyridine derivatives (e.g., 2′-methoxy-2-methyl[3,3′-bipyridin]-6-amine) exhibit higher melting points due to stronger π-π stacking and hydrogen bonding .
Hydrogen Bonding and Crystallography
- 6-Methylpyridin-3-amine: Forms N–H···N hydrogen bonds (distance = 2.89 Å), contributing to a stable monoclinic crystal lattice (space group P2₁/n) .
- Target Compound : The bulky butan-2-yloxy group may disrupt hydrogen-bonding networks, leading to less ordered crystal packing or alternative stabilization mechanisms (e.g., van der Waals interactions).
Q & A
Q. What are the key steps in synthesizing 2-(Butan-2-yloxy)-6-methylpyridin-3-amine?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is to react 6-methylpyridin-3-amine with 2-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the butan-2-yloxy group. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials . For scalability, continuous flow systems may optimize yield and reduce reaction time .
Q. How is the purity and structural identity of this compound validated?
Analytical techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular structure.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- HPLC (C18 column, methanol/water gradient) to assess purity (>98%).
X-ray crystallography (e.g., SHELX refinement) resolves bond angles and hydrogen-bonding networks, critical for confirming stereoelectronic effects .
Q. What are the primary biological screening assays for this compound?
Initial screening focuses on:
- Enzyme inhibition assays (e.g., fluorescence-based kinetics) to evaluate binding affinity.
- Antimicrobial susceptibility testing (MIC values against Gram+/− bacteria and fungi) .
- Cytotoxicity profiling (MTT assay on mammalian cell lines) to assess therapeutic index .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Structural analogs comparison : Test derivatives (e.g., methoxy vs. ethoxy substituents) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .
Q. What crystallographic methods are optimal for studying intermolecular interactions?
- Single-crystal X-ray diffraction (MoKα radiation, 100 K) with SHELXL refinement resolves hydrogen bonds (e.g., N–H···N interactions) and π-stacking .
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals contributions) .
- Twinned data handling : Use SHELXD for deconvoluting overlapping reflections in low-symmetry space groups .
Q. How does the substitution pattern influence reactivity in cross-coupling reactions?
The butan-2-yloxy group acts as a steric/electronic modulator:
| Reaction Type | Effect of Substituent | Example |
|---|---|---|
| Suzuki coupling | Electron-donating groups enhance oxidative addition | Pd(OAc)₂, aryl boronic acid |
| Buchwald-Hartwig | Steric bulk reduces amine coupling efficiency | XPhos ligand, 80°C |
| Ullmann coupling | Methoxy groups stabilize Cu intermediates | CuI, DMEDA |
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) .
- Phase-transfer catalysis : Enhances interfacial reactivity in biphasic systems .
- In-line purification : Combine continuous flow with scavenger resins to remove byproducts .
Q. How can computational methods guide derivative design?
- DFT calculations (B3LYP/6-31G*) predict regioselectivity in electrophilic substitution.
- Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., cytochrome P450) .
- ADMET profiling (SwissADME) optimizes pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
